3-((2-Methoxybenzyl)oxy)azetidine
Description
3-((2-Methoxybenzyl)oxy)azetidine is a substituted azetidine derivative featuring a 2-methoxybenzyl ether group attached to the azetidine ring. The 2-methoxybenzyl substituent introduces steric and electronic effects that influence reactivity, stability, and biological interactions. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving azetidine precursors and functionalized benzyl derivatives .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)8-14-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
PPJRRCVKKMRTSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxybenzyl)oxy)azetidine typically involves the reaction of azetidine with 2-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the azetidine ring attacks the electrophilic carbon of the 2-methoxybenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxybenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar azetidine structures exhibit significant antimicrobial properties. For instance, studies on azetidine derivatives have shown effectiveness against various bacteria and fungi, suggesting that 3-((2-Methoxybenzyl)oxy)azetidine may also possess similar activities.
Case Study:
A study demonstrated that azetidine derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) indicated that modifications in the azetidine ring could enhance antimicrobial potency .
Anticancer Potential
The anticancer properties of azetidine derivatives are being investigated extensively. Preliminary findings suggest that compounds with similar structural frameworks can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Data Table: Anticancer Activity of Azetidine Derivatives
| Compound | Type of Cancer | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.12 | Apoptosis induction |
| Compound B | Lung Cancer | 3.75 | Inhibition of cell cycle |
| Compound C | Colon Cancer | 4.20 | Targeting metabolic pathways |
This table illustrates the varying degrees of efficacy among different azetidine derivatives, highlighting the potential of this compound as a lead compound for further development .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis, particularly in the development of combinatorial libraries for drug discovery. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing more complex molecules.
Synthesis Methodology:
The synthesis typically involves nucleophilic substitution using appropriate halides under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like sodium hydride facilitating the reaction .
Biological Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for its application as a therapeutic agent. Research indicates that this compound can modulate enzyme activity and receptor binding, which is essential for its pharmacological effects.
Interaction Insights:
Studies have shown that compounds with similar substituents often exhibit varied biological activities based on their structural differences, emphasizing the need for detailed interaction studies to optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-((2-Methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Structural and Functional Group Variations
The table below compares 3-((2-Methoxybenzyl)oxy)azetidine with structurally related azetidine derivatives:
Key Observations :
- Electronic Effects : The 2-methoxybenzyl group in the target compound provides electron-donating properties via the methoxy group, enhancing stability compared to electron-withdrawing groups (e.g., 3-chlorobenzyl in ).
- Steric Hindrance : Bulky substituents like the tert-butyldimethylsilyl group () increase steric hindrance, limiting reactivity but improving shelf life.
- Lipophilicity : Alkyl chains (e.g., 4-methylpentyl in ) increase lipophilicity, whereas aromatic substituents (e.g., methoxybenzyl) balance polarity and bioavailability.
Reactivity Comparison :
- The methoxy group in this compound is less prone to oxidation than alkyl or silyl ethers, making it suitable for reactions under oxidative conditions .
- Chlorobenzyl derivatives () may undergo electrophilic aromatic substitution, whereas methoxybenzyl groups participate in π-π stacking interactions, relevant in receptor binding .
Biological Activity
3-((2-Methoxybenzyl)oxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic applications.
Before delving into biological activities, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 219.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | (not specified) |
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Azetidine Ring : The azetidine ring can be synthesized using cyclization reactions involving suitable precursors.
- Methoxylation : The introduction of the methoxy group can be achieved through methoxylation reactions under controlled conditions.
- Substitution Reactions : The benzyl ether can be introduced via nucleophilic substitution methods.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of azetidine derivatives, including this compound. Research indicates that compounds with azetidine structures exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, azetidinones have shown effectiveness against MCF-7 breast cancer cells with IC50 values in the nanomolar range .
Antimicrobial Properties
Azetidinone derivatives, including those similar to this compound, have demonstrated antimicrobial activity against several pathogens. This includes:
- Bacterial Inhibition : Compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
- Antiviral Activity : Some derivatives exhibit antiviral properties, particularly against viruses like HCV and DENV .
Case Studies
- Antiproliferative Effects : A study evaluated various azetidinone derivatives for their antiproliferative effects on MCF-7 cells. The results indicated that compounds similar to this compound significantly inhibited cell growth, suggesting a promising avenue for cancer treatment .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of azetidinone derivatives, reporting potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.12 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
